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Compound of Interest

Compound Name: Tifurac

Cat. No.: B1619733

Teriparatide is an anabolic agent, a class of drugs that stimulate new bone formation. It is the
N-terminal 34-amino-acid fragment of human parathyroid hormone (PTH), which is the
biologically active region of the 84-amino-acid hormone.

Mechanism of Action

Teriparatide's primary mechanism of action involves the stimulation of osteoblasts, the cells
responsible for bone formation.[1][2] Endogenous PTH regulates calcium and phosphate
metabolism in bones and kidneys.[1] While continuous high levels of PTH (as seen in
hyperparathyroidism) can lead to bone resorption, intermittent administration of teriparatide
results in a net increase in bone mass.[2]

Teriparatide binds to the PTH type 1 receptor (PTH1R), a G-protein coupled receptor found on
osteoblasts and renal tubule cells.[1][2] This binding activates downstream signaling pathways,
including the protein kinase A (PKA) and protein kinase C (PKC) pathways, which promote the
anabolic effects on bone.[1] The therapeutic agent also enhances the expression of pro-
osteoblastogenic growth factors like insulin-like growth factor 1 (IGF1) and fibroblast growth
factor 2 (FGF2), and it downregulates sclerostin, a negative regulator of bone formation.[1]
Additionally, teriparatide promotes the differentiation of osteoblasts.[1]
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Teriparatide signaling pathway in osteoblasts.

Pharmacodynamics

The pharmacodynamic effects of teriparatide are characterized by its influence on bone
metabolism and mineral homeostasis. Intermittent subcutaneous administration leads to a
transient increase in serum calcium levels and urinary calcium excretion.[1] It also causes a
temporary phosphaturia and a mild reduction in serum phosphorus concentration.[1] The
primary therapeutic effect is an increase in bone mineral density (BMD) and a reduction in

fracture risk.[3]

Parameter Effect

Bone Mineral Density (BMD) Increased

Bone Formation Markers (e.g., BSAP, PICP) Increased

Serum Calcium Transient Increase
Serum Phosphorus Mild Transient Reduction
Urinary Calcium Excretion Increased

BSAP: Bone-specific alkaline phosphatase,
PICP: Procollagen | carboxy-terminal propeptide

Pharmacokinetics

Teriparatide is administered via subcutaneous injection.
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Parameter Value
Bioavailability ~95%
Time to Peak Serum Concentration (Tmax) ~30 minutes
Volume of Distribution ~0.12 L/kg[2]

Declines to non-quantifiable concentrations
within 3 hours[1]

Elimination

A study comparing a biosimilar teriparatide (INTG-8) with EU- and US-approved reference
products in 105 healthy subjects demonstrated pharmacokinetic equivalence.[3] The 90%
confidence intervals for the geometric mean ratios of Cmax, AUCO-t, and AUCO-c were within
the predefined bioequivalence criterion of 80.00% to 125.00%.[3]

Clinical Efficacy

Multiple clinical trials have demonstrated the efficacy of teriparatide in treating osteoporosis. A
study involving 1,637 postmenopausal women with prior vertebral fractures showed that daily
subcutaneous injections of 20 pg or 40 ug of teriparatide for a median of 21 months
significantly reduced the risk of new vertebral and nonvertebral fractures.

Another study in eight European countries with 1,648 postmenopausal women initiating
teriparatide treatment also showed its effectiveness in a normal clinical practice setting.[4]
Furthermore, a randomized, prospective, multicenter, open-label, controlled study with 82
postmenopausal women with established osteoporosis demonstrated that teriparatide is an
effective and safe drug for increasing BMD.[4]

Experimental Protocols

Detailed experimental protocols for specific preclinical and clinical studies are often proprietary
or not fully disclosed in publications. However, based on the provided search results, a general
methodology for a pharmacokinetic bioequivalence study can be outlined.
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Workflow for a pharmacokinetic bioequivalence study.

Obijective: To assess the pharmacokinetic equivalence of a biosimilar teriparatide to approved
reference products.[3]
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Design: A randomized, single-dose, crossover study in healthy subjects.[3]

Methodology:

e Subject Recruitment: Healthy male and postmenopausal female volunteers are recruited.
» Randomization: Subjects are randomly assigned to a treatment sequence.

» Dosing: Each subject receives a single subcutaneous dose of the test product and the
reference products in different periods, separated by a washout period.

» Blood Sampling: Blood samples are collected at predefined time points before and after drug
administration.

e Bioanalysis: Serum concentrations of teriparatide are determined using a validated analytical
method (e.g., liquid chromatography-tandem mass spectrometry).

» Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, AUCO-t, and AUCO-
o are calculated for each subject for each treatment.

 Statistical Analysis: The geometric means of the pharmacokinetic parameters are compared,
and the 90% confidence intervals for the ratios of the test to reference products are
calculated. Bioequivalence is concluded if the 90% Cls fall within the predefined range of 80-
125%.[3]

Safety and Tolerability

The safety and tolerability of teriparatide have been established in numerous clinical trials.
Common adverse events include nausea, headache, dizziness, and injection site reactions.
The biosimilar teriparatide (INTG-8) was found to have a comparable safety and tolerability
profile to the originator products.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9813072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813072/
https://www.benchchem.com/product/b1619733?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

1. go.drugbank.com [go.drugbank.com]

2. Teriparatide - StatPearls - NCBI Bookshelf [nchi.nlm.nih.gov]

3. Comparison of pharmacokinetics, pharmacodynamics, safety, and immunogenicity of
teriparatide biosimilar with EU- and US-approved teriparatide reference products in healthy
men and postmenopausal women - PMC [pmc.ncbi.nim.nih.gov]

4. Key Clinical Trials — Terifrac [terifrac.com]
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[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1619733#pharmacological-profile-of-tifurac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://go.drugbank.com/drugs/DB06285
https://www.ncbi.nlm.nih.gov/books/NBK559248/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9813072/
https://terifrac.com/healthcare-prof/key-clinical-trials/
https://www.benchchem.com/product/b1619733#pharmacological-profile-of-tifurac
https://www.benchchem.com/product/b1619733#pharmacological-profile-of-tifurac
https://www.benchchem.com/product/b1619733#pharmacological-profile-of-tifurac
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1619733?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

